molecular formula C20H26O4 B023377 Methyl 3,17-Dioxo-4-androsten-19-oate CAS No. 22256-03-7

Methyl 3,17-Dioxo-4-androsten-19-oate

Cat. No.: B023377
CAS No.: 22256-03-7
M. Wt: 330.4 g/mol
InChI Key: IINHZOYCZYVJRR-IEYYFSCXSA-N
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Description

Methyl 3,17-dioxoandrost-4-en-19-oate is a synthetic steroid compound with the molecular formula C20H26O4 and a molecular weight of 330.4 g/mol. This compound is part of the androstane family and is characterized by its unique structure, which includes two keto groups at positions 3 and 17 and a methyl ester group at position 19.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,17-dioxoandrost-4-en-19-oate typically involves multiple steps starting from a suitable steroid precursor. The key steps include:

    Oxidation: Introduction of keto groups at positions 3 and 17.

    Esterification: Formation of the methyl ester group at position 19.

Industrial Production Methods

Industrial production methods for Methyl 3,17-dioxoandrost-4-en-19-oate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,17-dioxoandrost-4-en-19-oate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at different positions on the steroid backbone.

    Reduction: Reduction of the keto groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions at the ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and strong bases are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroxylated derivatives, reduced forms of the compound, and substituted analogs with different functional groups.

Scientific Research Applications

Methyl 3,17-dioxoandrost-4-en-19-oate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other steroid compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including anti-inflammatory and anti-cancer properties.

    Industry: Utilized in the production of pharmaceuticals and as a reference material in analytical chemistry.

Mechanism of Action

The mechanism of action of Methyl 3,17-dioxoandrost-4-en-19-oate involves its interaction with specific molecular targets, such as steroid receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular metabolism .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,17-dioxoandrost-4-en-19-oate: Unique due to its specific functional groups and structure.

    Testosterone: Similar steroid backbone but lacks the ester group at position 19.

    Androstenedione: Similar structure but differs in the position and type of functional groups.

Uniqueness

Methyl 3,17-dioxoandrost-4-en-19-oate is unique due to its combination of keto and ester groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and potential therapeutic uses.

Properties

IUPAC Name

methyl (8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26O4/c1-19-9-8-16-14(15(19)5-6-17(19)22)4-3-12-11-13(21)7-10-20(12,16)18(23)24-2/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IINHZOYCZYVJRR-IEYYFSCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10559953
Record name Methyl 3,17-dioxoandrost-4-en-19-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22256-03-7
Record name Methyl 3,17-dioxoandrost-4-en-19-oate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10559953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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